![molecular formula C18H19FN4OS B315816 N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315816.png)
N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an ethoxybenzyl group, a fluorobenzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Ethoxybenzyl and Fluorobenzyl Groups: These groups can be attached through alkylation reactions using the corresponding benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiol reagents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxybenzyl)-N-(4-fluorobenzyl)amine
- 4-fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Uniqueness
N-(4-ethoxybenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to its specific combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19FN4OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H19FN4OS/c1-2-24-17-9-5-14(6-10-17)11-21-23-13-20-22-18(23)25-12-15-3-7-16(19)8-4-15/h3-10,13,21H,2,11-12H2,1H3 |
InChI Key |
RVDKEDANMGPEAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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